2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenoxy group, a dioxidotetrahydrothiophenyl group, and a benzylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps. One common approach is the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in dimethylformamide (DMF). This reaction takes place exclusively at the sulfur atom, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure could be explored for therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound’s properties may be useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of viral replication or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)ethylthio derivatives: These compounds have similar structures and have been studied for their antiviral properties.
Benzylacetamide derivatives: Compounds with similar benzylacetamide moieties may exhibit comparable biological activities.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31NO4S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H31NO4S/c1-17(2)21-7-5-20(6-8-21)14-25(22-9-10-30(27,28)16-22)24(26)15-29-23-12-18(3)11-19(4)13-23/h5-8,11-13,17,22H,9-10,14-16H2,1-4H3 |
InChI Key |
HOIDTOWUVRZYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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